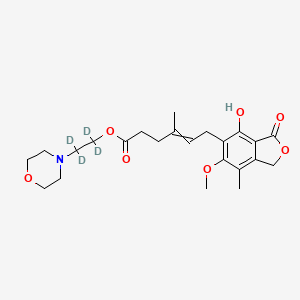
(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate Mycophenolate Mofetil-d4 . This compound is primarily used in the field of medicinal chemistry and pharmacology due to its immunosuppressive properties. It is a prodrug of mycophenolic acid, which is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the proliferation of T and B lymphocytes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolate Mofetil-d4 involves the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol-d4. The reaction typically requires a catalyst such as zinc or calcium salts to facilitate the esterification process . The reaction is carried out under reflux conditions in an organic solvent capable of removing water, such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of Mycophenolate Mofetil-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to crystallization and filtration to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Mycophenolate Mofetil-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of mycophenolic acid, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Mycophenolate Mofetil-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of mycophenolate mofetil in pharmaceutical formulations.
Biology: Employed in studies investigating the role of inosine monophosphate dehydrogenase in cellular metabolism.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in preventing organ transplant rejection and treating autoimmune diseases
Industry: Applied in the development of new immunosuppressive drugs and formulations.
Wirkmechanismus
Mycophenolate Mofetil-d4 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . The compound also affects the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mycophenolate Mofetil: The non-deuterated form of the compound, widely used as an immunosuppressant.
Mycophenolic Acid: The active metabolite of mycophenolate mofetil, responsible for its immunosuppressive effects.
Enteric-coated Mycophenolate Sodium: An alternative formulation designed to reduce gastrointestinal side effects.
Uniqueness
Mycophenolate Mofetil-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The presence of deuterium atoms can also lead to differences in metabolic pathways, potentially reducing the formation of toxic metabolites .
Eigenschaften
Molekularformel |
C23H31NO7 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl) 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/i10D2,13D2 |
InChI-Schlüssel |
RTGDFNSFWBGLEC-DOWAQSPRSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CCC(=CCC1=C(C(=C2COC(=O)C2=C1O)C)OC)C)N3CCOCC3 |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)
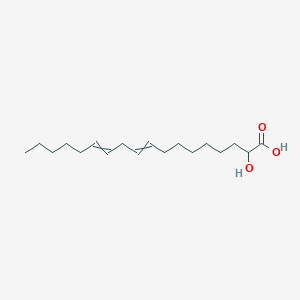
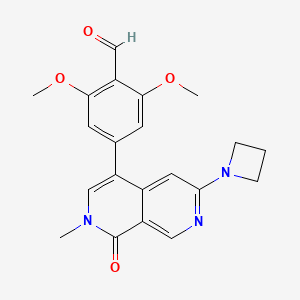
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
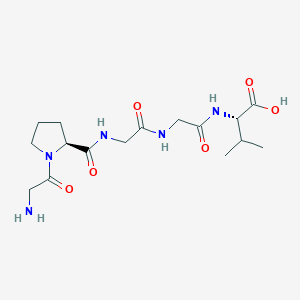
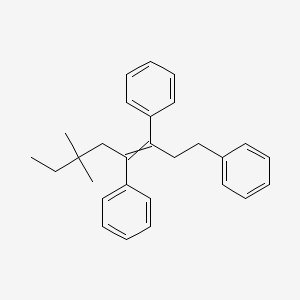
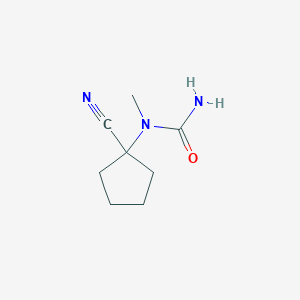
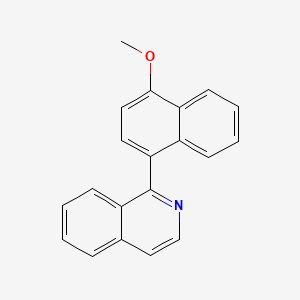
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
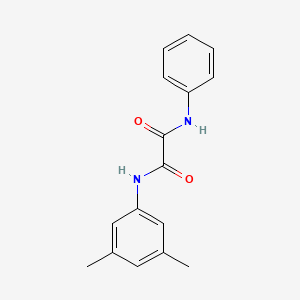
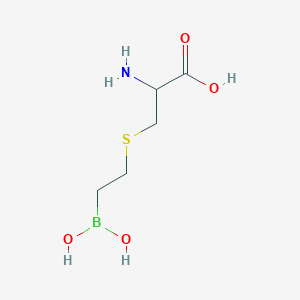
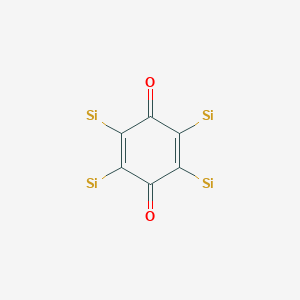
![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
